molecular formula C8H8N2O3 B14888344 Ethyl 2,4-dicyano-3-oxobutanoate

Ethyl 2,4-dicyano-3-oxobutanoate

Cat. No.: B14888344
M. Wt: 180.16 g/mol
InChI Key: LZBSINMWAUPWTR-UHFFFAOYSA-N
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Description

Significance of β-Keto Esters as Multifunctional Synthons

β-Keto esters are organic compounds containing a ketone functional group at the β-position relative to an ester group. fiveable.meucla.edu This specific arrangement of functional groups imparts a unique reactivity profile, making them exceptionally versatile intermediates in organic synthesis. fiveable.me They are widely employed in the construction of complex molecular architectures through a variety of reactions, including aldol (B89426) condensations, cyclizations, and alkylations. fiveable.me

One of the key features of β-keto esters is the acidity of the α-protons (the hydrogens on the carbon between the two carbonyl groups). This acidity allows for the facile formation of enolates, which are powerful nucleophiles capable of forming new carbon-carbon bonds. The Claisen condensation is a classic example of a reaction that utilizes this reactivity to synthesize β-keto esters. libretexts.org Furthermore, β-keto esters can be readily converted into other functional groups, such as ketones, esters, and carboxylic acids, through reactions like hydrolysis and decarboxylation, further expanding their synthetic utility. nih.gov

Role of Nitrile Functionalities in Enhancing Acidity and Reactivity of Methylene (B1212753) Groups

The nitrile or cyano group (C≡N) is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. rsc.org When one or more nitrile groups are attached to a methylene group (-CH2-), they significantly increase the acidity of the methylene protons. quora.comlibretexts.org This is because the resulting carbanion, formed upon deprotonation, is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom of the nitrile group through resonance. psgcas.ac.in

This enhanced acidity makes dicyano-activated methylene compounds valuable synthons for a variety of carbon-carbon bond-forming reactions. They readily participate in Knoevenagel condensations, Michael additions, and other reactions requiring a soft nucleophile. lookchem.com The presence of two cyano groups, as in malononitrile (B47326), creates a particularly acidic methylene group, making it a common and powerful reagent in organic synthesis.

Structural Characteristics and Chemical Potential of Ethyl 2,4-dicyano-3-oxobutanoate and Analogues

This compound combines the key features of both β-keto esters and dicyano compounds. Its structure contains an ethyl ester group, a ketone, and a methylene group flanked by two nitrile groups. This unique combination of functionalities within a single molecule suggests a rich and varied chemical reactivity.

The presence of the β-keto ester moiety allows for reactions typical of this class of compounds, while the dicyano-activated methylene group provides a highly acidic site for nucleophilic attack. This dual reactivity opens up possibilities for a wide range of transformations, including intramolecular cyclizations to form heterocyclic compounds, and sequential reactions at different positions of the molecule.

The general structure of this compound is depicted below:

Interactive Data Table: Structural Features of this compound

FeatureDescription
Molecular Formula C8H8N2O3
Functional Groups Ethyl Ester, Ketone, Dinitrile (two cyano groups)
Key Reactive Site 1 α-proton between the ketone and ester (β-keto ester system)
Key Reactive Site 2 Protons on the methylene group activated by two cyano groups

Analogues of this compound, where the ethyl group of the ester is replaced by other alkyl or aryl groups, or where substituents are introduced at other positions, would be expected to exhibit similar but subtly different reactivity profiles. This allows for the fine-tuning of the molecule's properties for specific synthetic applications.

Research Rationale and Scope of Investigation

The multifaceted nature of this compound makes it a compelling target for synthetic investigation. The potential to harness its multiple reactive sites for the construction of complex and medicinally relevant scaffolds provides a strong rationale for its study. The scope of investigation into this compound would logically include the development of efficient methods for its synthesis and a thorough exploration of its reactivity in a variety of chemical transformations. Understanding the interplay between the different functional groups and their influence on the molecule's reactivity is crucial for unlocking its full synthetic potential. This includes studying its behavior in cyclization reactions, its utility as a precursor for various heterocyclic systems, and its participation in multicomponent reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

ethyl 2,4-dicyano-3-oxobutanoate

InChI

InChI=1S/C8H8N2O3/c1-2-13-8(12)6(5-10)7(11)3-4-9/h6H,2-3H2,1H3

InChI Key

LZBSINMWAUPWTR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)C(=O)CC#N

Origin of Product

United States

Applications in Advanced Organic Synthesis and Building Block Utility

Construction of Complex Carbocyclic Systems

The electron-deficient nature of ethyl 2,4-dicyano-3-oxobutanoate makes it an excellent substrate for reactions that form carbocyclic rings through conjugate addition and subsequent cyclization pathways.

This compound is a prime candidate for the synthesis of highly functionalized cyclopropanes via Michael-Initiated Ring-Closure (MIRC) reactions. In this type of transformation, a nucleophile adds to the activated double bond of the enolate form of the butanoate, creating an intermediate that subsequently undergoes an intramolecular cyclization to form the three-membered ring. The presence of two cyano groups and an ester group provides significant stabilization to the intermediate carbanion and activates the molecule for the initial nucleophilic attack.

The general process involves the reaction of the dicyano-oxobutanoate with a suitable nucleophile, such as a sulfur ylide or a stabilized carbanion. The resulting intermediate then cyclizes via an intramolecular Sₙ2 reaction, displacing a leaving group and forming the cyclopropane (B1198618) ring. This method allows for the creation of cyclopropanes bearing multiple electron-withdrawing groups, which are themselves valuable synthetic intermediates.

Table 1: Generalized MIRC Reaction for Cyclopropane Synthesis

Step Description Reactants Intermediate/Product
1 Michael Addition This compound + Nucleophile (e.g., Sulfonium Ylide) Acyclic Adduct (Betaine or Enolate)

| 2 | Ring Closure | Acyclic Adduct | Highly substituted cyclopropane derivative |

The synthesis of six-membered rings, such as cyclohexane (B81311) derivatives, can be achieved using this compound as a key building block in annulation reactions. A classic example is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation.

In this context, this compound acts as the Michael acceptor. An enolate, generated from a ketone, adds to the butanoate to form an intermediate 1,5-dicarbonyl system (or a related polyfunctionalized equivalent). Subsequent intramolecular aldol condensation, promoted by a base, leads to the formation of a cyclohexenone ring, which can be further modified or reduced to the corresponding cyclohexane. The resulting cyclohexane is heavily decorated with functional groups, including nitriles and esters, providing numerous handles for further synthetic elaboration.

Table 2: Key Stages in Robinson Annulation for Cyclohexane Formation

Stage Reaction Type Reactants Key Intermediate Product
I Michael Addition This compound + Ketone Enolate Polyfunctional acyclic adduct -

| II | Aldol Condensation | Polyfunctional acyclic adduct | - | Functionalized Cyclohexenone |

Synthesis of Diverse Heterocyclic Frameworks

The combination of carbonyl and nitrile functionalities makes this compound an exemplary substrate for the synthesis of a wide range of nitrogen- and oxygen-containing heterocycles.

Highly substituted pyridines can be synthesized from this compound through condensation reactions, such as variations of the Hantzsch or Guareschi-Thorpe pyridine (B92270) syntheses. In a typical approach, the dicyano-oxobutanoate can react with an ammonia (B1221849) source (like ammonium (B1175870) acetate) and another carbonyl compound. The reaction cascade involves Knoevenagel condensation, Michael addition, and cyclization/dehydration steps to furnish a dihydropyridine, which can then be oxidized to the corresponding aromatic pyridine derivative.

Furthermore, this versatile precursor can be used to construct fused pyridine systems, including piperidinones. The reaction with bifunctional reagents can lead to the formation of more complex heterocyclic scaffolds. For instance, a reaction with an amino-ester could initiate a sequence of condensation and cyclization to yield a piperidinone ring fused to another cycle.

The 1,3-dicarbonyl nature of this compound is ideally suited for the well-established Paal-Knorr synthesis of five-membered heterocycles. Reaction with hydrazine (B178648) or its derivatives leads to the formation of pyrazoles, while reaction with hydroxylamine (B1172632) yields isoxazoles.

The condensation proceeds by the nucleophilic attack of the hydrazine or hydroxylamine at the two carbonyl carbons of the butanoate. The regioselectivity of the attack can be controlled by reaction conditions, but typically results in a stable, highly substituted five-membered aromatic ring. The resulting pyrazole (B372694) and isoxazole (B147169) derivatives are decorated with cyano and ester groups, making them valuable for further functionalization, particularly in medicinal chemistry.

Table 3: Synthesis of Pyrazole and Isoxazole Derivatives

Target Heterocycle Dinucleophile Reaction Conditions Product Class
Pyrazole Hydrazine (NH₂NH₂) Acid or base catalysis, reflux Ethyl 5-amino-3-cyanomethyl-1H-pyrazole-4-carboxylate

| Isoxazole | Hydroxylamine (NH₂OH) | Mild acid/base, reflux | Ethyl 5-amino-3-cyanomethylisoxazole-4-carboxylate |

The reactivity of this compound lends itself to complex multi-component reactions (MCRs), where several starting materials combine in a single pot to form intricate products. This approach is highly efficient for building libraries of drug-like molecules. The synthesis of a complex scaffold like a hexahydropyrimido[4,5-b]-1,8-naphthyridine derivative can be envisaged using such a strategy.

A plausible MCR could involve the reaction of this compound, an aminopyridine derivative (such as 2-aminopyridine-3-carbaldehyde), and a source of ammonia or an amidine. The reaction would proceed through a series of sequential and parallel reactions, likely initiated by a Knoevenagel condensation between the dicyano-oxobutanoate and the aldehyde. This would be followed by cyclizations involving the amino groups and nitriles to construct the fused pyridine (naphthyridine) and pyrimidine (B1678525) rings in a highly convergent and atom-economical fashion.

Oxazoline (B21484) Derivatives (via related diazo-keto esters)

Oxazoline derivatives are a class of heterocyclic compounds of significant interest in organic synthesis. They serve as important chiral auxiliaries, ligands in asymmetric catalysis, and are core structural motifs in various biologically active molecules. researchgate.net The synthesis of these valuable compounds can be achieved through various methodologies, including the use of α-diazo-β-keto esters and related diazocarbonyl compounds as versatile precursors. nih.govrsc.org

The general strategy involves the reaction of an α-diazo-β-keto ester with various reactants, often catalyzed by transition metals like rhodium or copper. acs.org For instance, rhodium-catalyzed reactions of α-diazo carbonyl compounds with nitriles can afford oxazoles. This transformation is believed to proceed through the formation of a metal carbene intermediate which then undergoes a [3+2] cycloaddition with the nitrile. While the direct synthesis from this compound is not explicitly detailed, its structural relatives, α-diazo-β-keto esters, are well-established precursors for such heterocyclic systems. rsc.orgacs.org The synthesis of α-diazo-β-keto esters themselves is often achieved through a diazo transfer reaction from the corresponding β-keto ester. acs.org

The versatility of this method allows for the preparation of highly substituted oxazolines, whose functionality can be tuned by the choice of the starting diazo compound and the reaction partner. nih.gov

Use as Precursors for Polyfunctionalized Organic Molecules

This compound is a prime example of a polyfunctionalized organic molecule, containing ester, ketone, and two nitrile groups. This density of functionality makes it an exceptionally useful building block, or synthon, for the construction of more complex molecular architectures. researchgate.netgoogle.com Its inherent reactivity at multiple sites allows it to participate in a variety of chemical transformations, leading to diverse and highly functionalized products.

The presence of both electrophilic (carbonyl carbons) and nucleophilic (the α-carbon between the carbonyls) sites makes β-keto esters in general, and by extension this compound, valuable tools in synthesis. researchgate.net They are key intermediates in the creation of complex molecules and natural products. researchgate.netgoogle.com The compound can undergo reactions such as cyclocondensation and Michael additions. For example, reaction with hydrazines could lead to the formation of pyrazole derivatives, while reactions with other bifunctional nucleophiles could yield a variety of other heterocyclic systems. The dicyanomethylene group provides additional reaction handles for further molecular elaboration.

Table 1: Potential Polyfunctionalized Molecules from this compound

Precursor Functional Groups Utilized Reactant Type Resulting Molecular Class
Keto, Ester, Cyano Hydrazines Substituted Pyrazoles
Keto, Cyano Amidines Substituted Pyrimidines
α-carbon, Cyano Electrophilic Alkenes Michael Adducts

Integration into Green Chemistry Protocols for Efficient Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.com These principles include maximizing atom economy, using safer solvents, increasing energy efficiency, employing renewable feedstocks, and utilizing catalytic reagents over stoichiometric ones. youtube.com The synthesis and application of compounds like this compound can be significantly improved by integrating these protocols.

For reactions involving β-keto esters, a key area of green chemistry research is the replacement of traditional solvents and catalysts with more environmentally benign alternatives. rsc.org For instance, transesterification reactions of β-keto esters, a fundamental transformation, have been successfully carried out using greener catalysts like boric acid or enzymes such as lipase (B570770) under mild, often solvent-free, conditions. google.comrsc.org These methods avoid the use of harsh acids or bases and reduce waste. rsc.org

Furthermore, the use of bio-based solvents like ethyl lactate (B86563) presents a promising green alternative to conventional organic solvents for carrying out chemical transformations. google.comnih.govnih.gov Adopting such solvents for reactions involving this compound could significantly lower the environmental footprint of the synthetic process. Methodologies that shorten the number of synthetic steps, such as cross-dehydrogenative coupling (CDC), also align with green chemistry principles by reducing resource consumption and waste generation. researchgate.net The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, further enhances efficiency and sustainability. nih.govresearchgate.net

Table 2: Application of Green Chemistry Principles to Syntheses Involving β-Keto Esters

Green Chemistry Principle Application in β-Keto Ester Chemistry
Prevent Waste Utilize one-pot reactions and high-yield catalytic methods to minimize byproducts. nih.govyoutube.com
Maximize Atom Economy Design syntheses where the maximum number of atoms from reactants are incorporated into the final product. youtube.com
Use Safer Solvents Replace hazardous organic solvents with water, supercritical fluids, or bio-based solvents like ethyl lactate. youtube.comnih.gov
Increase Energy Efficiency Conduct reactions at ambient temperature and pressure whenever possible, potentially using microwave or ultrasound irradiation. youtube.comresearchgate.net
Use Catalysts Employ reusable and highly efficient catalysts, such as enzymes (lipases) or benign Lewis acids (boric acid), instead of stoichiometric reagents. google.comyoutube.comrsc.org

| Design for Degradation | Design final products that break down into innocuous substances after their intended use. youtube.com |

Spectroscopic and Structural Elucidation of Ethyl 2,4 Dicyano 3 Oxobutanoate and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the intricate structures of ethyl 2,4-dicyano-3-oxobutanoate and its derivatives in solution.

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental in assigning the specific chemical environments of atoms within the molecule. In derivatives of this compound, the presence of various functional groups leads to characteristic chemical shifts. For instance, in ethyl 4-[7-bromo-5-chloro-3-methylbenzofuran-2-yl)-2,4-dioxobutanoate, the enolic hydroxyl proton appears as a singlet at a downfield chemical shift of δ 14.88 ppm, which is a clear indicator of keto-enol tautomerism. The ethyl ester group gives rise to a triplet for the methyl protons and a quartet for the methylene (B1212753) protons. Similarly, in methyl 4-[7-bromo-5-chloro-3-methylbenzofuran-2-yl)-2,4-dioxobutanoate, the enolic -OH proton is observed at δ 14.72 ppm, and the methyl ester protons appear as a singlet at δ 3.97 ppm.

The existence of keto-enol tautomerism is a significant feature of β-keto esters and can be readily studied using ¹H NMR. The proton exchange between the keto and enol forms is often slow on the NMR timescale, allowing for the direct observation and quantification of each tautomer. thermofisher.com The integration of the signals corresponding to each form enables the calculation of the equilibrium constant (Keq) and the percentage of the enol form present at a given temperature. thermofisher.com For example, in ethyl acetoacetate (B1235776), a related β-ketoester, the keto and enol forms are distinguishable in the ¹H NMR spectrum, with the enol form being stabilized by intramolecular hydrogen bonding. thermofisher.com

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Derivatives of this compound and Related Compounds

Proton Type Chemical Shift (ppm) Compound
Enolic -OH14.88Ethyl 4-[7-bromo-5-chloro-3-methylbenzofuran-2-yl)-2,4-dioxobutanoate
Enolic -OH14.72Methyl 4-[7-bromo-5-chloro-3-methylbenzofuran-2-yl)-2,4-dioxobutanoate
Aromatic & Vinylic7.20-7.49Ethyl 4-[7-bromo-5-chloro-3-methylbenzofuran-2-yl)-2,4-dioxobutanoate
-OCH₂CH₃4.41-4.46 (quartet)Ethyl 4-[7-bromo-5-chloro-3-methylbenzofuran-2-yl)-2,4-dioxobutanoate
-OCH₃3.97 (singlet)Methyl 4-[7-bromo-5-chloro-3-methylbenzofuran-2-yl)-2,4-dioxobutanoate
-OCH₂CH₃1.39-1.43 (triplet)Ethyl 4-[7-bromo-5-chloro-3-methylbenzofuran-2-yl)-2,4-dioxobutanoate

¹³C NMR spectroscopy provides complementary information, showing distinct signals for each carbon atom in a unique electronic environment. docbrown.info The chemical shifts of the carbonyl carbons in the keto and enol forms, as well as the carbons of the ethyl ester and the dicyanomethylene group, can be assigned to further confirm the molecular structure.

Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between atoms in complex molecules like derivatives of this compound. epfl.ch

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling relationships, helping to identify adjacent protons in the molecular structure. sdsu.edu For instance, the correlation between the methylene and methyl protons of the ethyl group would be clearly visible as a cross-peak in a COSY spectrum. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the signals of directly attached carbons (¹H-¹³C one-bond correlations). epfl.chsdsu.edu This is crucial for unambiguously assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton spectrum. epfl.ch

The application of these 2D NMR techniques provides a detailed and unambiguous picture of the molecular framework of this compound and its derivatives.

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound and its derivatives. pressbooks.pub The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule.

Key characteristic IR absorption bands include:

Nitrile (C≡N) stretch : A sharp and typically medium to strong absorption band in the region of 2260-2240 cm⁻¹. The presence of two cyano groups in this compound would make this a prominent feature.

Carbonyl (C=O) stretch : The molecule contains two carbonyl groups: a ketone and an ester. These will give rise to strong absorption bands in the region of 1670-1780 cm⁻¹. pressbooks.pub The ketone carbonyl typically absorbs around 1715 cm⁻¹, while the ester carbonyl appears at a slightly higher frequency, around 1735 cm⁻¹. libretexts.org In derivatives like ethyl 4-[7-bromo-5-chloro-3-methylbenzofuran-2-yl)-2,4-dioxobutanoate, the ester C=O stretch is observed at 1732 cm⁻¹.

Enolic O-H stretch : In the enol tautomer, a broad absorption band due to the hydroxyl group (O-H) stretch is expected in the region of 3500-3200 cm⁻¹. This band is often broad due to hydrogen bonding. For example, in ethyl 4-[7-bromo-5-chloro-3-methylbenzofuran-2-yl)-2,4-dioxobutanoate, a broad -OH stretch is seen at 3445 cm⁻¹.

C-O stretch : The C-O stretching vibrations of the ester group typically appear in the 1300-1000 cm⁻¹ region. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for Functional Groups in this compound and its Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
NitrileC≡N stretch2260-2240
KetoneC=O stretch~1715 libretexts.org
EsterC=O stretch~1735 libretexts.org
EnolO-H stretch3500-3200 (broad)
EsterC-O stretch1300-1000 libretexts.org

The precise positions of these bands can be influenced by the electronic environment and conjugation within the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. researchgate.net For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OR) or the entire ester group. libretexts.orgdocbrown.info For this compound, characteristic fragment ions could arise from:

Loss of the ethoxy radical (-OCH₂CH₃)

Loss of the ethyl group (-CH₂CH₃)

Cleavage of the C-C bonds in the butanoate chain.

The presence of the two cyano groups would also influence the fragmentation pattern.

In derivatives, the fragmentation can be more complex. For instance, the mass spectrum of a pyrazole (B372694) derivative of a dioxobutanoate confirmed its molecular formula with a molecular ion peak at m/z 446 [M+H]⁺. The study of fragmentation patterns can also be used to investigate tautomeric equilibria, as different tautomers may exhibit distinct fragmentation pathways in the gas phase. researchgate.net

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

For example, the crystal structure of ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate, a related compound, was determined by X-ray diffraction. researchgate.net The study revealed that the molecule is nearly planar and that intramolecular hydrogen bonding occurs between a hydrazono proton and a carbonyl oxygen, forming a stable six-membered ring. researchgate.net Intermolecular interactions, such as C-H···O and Cl···Cl contacts, were also identified, which dictate the crystal packing. researchgate.net

Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking, C-H···O Contacts)

The crystal structures of this compound derivatives are stabilized by a variety of intermolecular interactions that dictate their supramolecular assembly. These non-covalent forces include hydrogen bonds, halogen bonds, π-stacking, and C-H···O contacts.

In the derivative ethyl 2-[(4-chloro-phenyl)hydrazono]-3-oxobutanoate, an intramolecular N-H···O hydrogen bond is a key feature, resulting in the formation of an S(6) ring motif. nih.govnih.govresearchgate.net This interaction contributes to the near-planar conformation of the molecule. nih.govnih.gov The crystal packing is further influenced by intermolecular C-H···O interactions. nih.govnih.govresearchgate.net Specifically, C-H groups engage with both the 3-oxo and carboxylate oxygen atoms to form larger assemblies. nih.gov

Halogen bonding has also been identified as a significant interaction in related structures. For instance, in the crystal packing of ethyl 2-[(4-chloro-phenyl)hydrazono]-3-oxobutanoate, short Cl···Cl contacts with a distance of 3.2916 (3) Å are observed, which help stabilize the formation of molecular ribbons. nih.govnih.govresearchgate.net The utility of halogen bonding is further highlighted in the direct cross-coupling reactions of ethyl 3-bromo-3-alkyl-2,2-difluoropropanoates, where it serves as a pivotal non-covalent interaction to promote the reaction. rsc.org

Furthermore, π-stacking and C-H···π interactions are observed in more complex systems. In the crystal structure of an ethyl acetate (B1210297) derivative bearing a quinoxaline (B1680401) moiety, the molecules form corrugated layers through C—H⋯O and C—H⋯N hydrogen bonds, which are further stabilized by C—H⋯π(ring) and π-stacking interactions. nih.gov The stacking of molecular ribbons in ethyl 2-[(4-chloro-phenyl)hydrazono]-3-oxobutanoate is facilitated by C···O contacts with distances ranging from 3.2367 (12) to 3.3948 (12) Å. nih.govnih.gov

A summary of selected intermolecular interactions in ethyl oxobutanoate derivatives is provided in the table below.

Interaction TypeDonor/Group 1Acceptor/Group 2Distance (Å)Compound
Intramolecular Hydrogen BondN-HO (oxo)-Ethyl 2-[(4-chloro-phenyl)hydrazono]-3-oxobutanoate nih.govnih.govresearchgate.net
Intermolecular C-H···O ContactC-HO (3-oxo)-Ethyl 2-[(4-chloro-phenyl)hydrazono]-3-oxobutanoate nih.gov
Intermolecular C-H···O ContactC-HO (carboxylate C=O)-Ethyl 2-[(4-chloro-phenyl)hydrazono]-3-oxobutanoate nih.gov
Halogen ContactClCl3.2916 (3)Ethyl 2-[(4-chloro-phenyl)hydrazono]-3-oxobutanoate nih.govnih.govresearchgate.net
Intermolecular C···O ContactCO3.2367 (12) - 3.3948 (12)Ethyl 2-[(4-chloro-phenyl)hydrazono]-3-oxobutanoate nih.govnih.gov
Hydrogen BondN-HO (carbonyl)-Ethyl 2-[(4-bromo-phen-yl)amino]-3,4-di-methyl-pent-3-enoate sigmaaldrich.cn

Crystal Packing Architectures and Molecular Agglomerates

A common motif is the formation of dimers through specific interactions. In the case of ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate, molecules are linked into dimers via C-H···O interactions involving the 3-oxo group. nih.govresearchgate.net Similarly, in ethyl 2-[(4-bromo-phen-yl)amino]-3,4-di-methyl-pent-3-enoate, two independent molecules in the asymmetric unit form non-centrosymmetric ten-membered synthons through amine-N-H···O(carbonyl) hydrogen bonds. sigmaaldrich.cn

These initial agglomerates, or synthons, can be further organized into larger superstructures. The dimers of ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate are connected through a second type of C-H···O interaction, this time involving the carboxylate C=O group, which leads to the formation of molecular ribbons extending along the crystallographic foodb.ca direction. nih.govnih.gov These ribbons are additionally stabilized by Cl···Cl contacts and are stacked upon one another, connected by C···O contacts. nih.govnih.govresearchgate.net In other complex derivatives, intermolecular C—H⋯O, C—H⋯N, and π-stacking interactions can result in the formation of corrugated layers. nih.gov

The following table summarizes the observed crystal packing architectures in related ethyl oxobutanoate derivatives.

CompoundPrimary AgglomerateSecondary StructureStabilizing Interactions
Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate nih.govnih.govresearchgate.netDimerRibbonsC-H···O, Cl···Cl, C···O
Ethyl 2-[(4-bromo-phen-yl)amino]-3,4-di-methyl-pent-3-enoate sigmaaldrich.cnDimer (ten-membered synthon)-N-H···O
Ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate nih.gov-Corrugated LayersC—H⋯O, C—H⋯N, π-stacking

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the isolation and purity assessment of this compound and its derivatives. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Gas chromatography (GC) has been effectively utilized for the analysis of related compounds. For example, a GC method was developed for the determination of nitrite (B80452), which involved a derivatization reaction with ethyl 3-oxobutanoate. nih.gov The resulting product, ethyl 2-hydroxyimino-3-oxobutanoate, was extracted and quantified using gas chromatography with an electron-capture detector (GC-ECD), demonstrating the suitability of GC for analyzing volatile derivatives. nih.gov This method was successfully applied to determine nitrite in river water and human saliva. nih.gov

For product identification and characterization following a chemical reaction, chromatography-mass spectrometry is a powerful tool. The interaction of ethyl-2-diazo-3-oxobutanoate with sulfur-containing cyclic acetals was investigated, and the resulting products were identified using chromatography-mass spectrometry, in conjunction with NMR spectroscopy. iaea.org This highlights the role of hyphenated chromatographic techniques in confirming the structure of newly synthesized derivatives.

In preparative applications, column chromatography is a standard method for purification. Following the synthesis of ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate, the crude yellow solid was filtered, washed, and recrystallized from methanol (B129727) to achieve the final pure product, a common purification sequence that often includes chromatographic steps for complex mixtures. nih.gov

Computational and Theoretical Studies on Ethyl 2,4 Dicyano 3 Oxobutanoate and Its Analogues

Quantum Chemical Investigations (e.g., DFT, Ab Initio)

Quantum chemical methods are instrumental in elucidating the fundamental electronic and structural properties of molecules. For ethyl 2,4-dicyano-3-oxobutanoate and its analogues, these investigations focus on understanding how the interplay of various functional groups dictates the molecule's behavior.

The electronic structure of this compound is characterized by the presence of multiple electron-withdrawing groups: two nitrile (-CN) groups, a ketone (C=O) group, and an ester (-COOEt) group. These groups significantly influence the electron density distribution and reactivity of the molecule.

Computational studies on analogues such as ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate reveal that strong electron-withdrawing substituents, like trifluoromethyl and bromo groups, create substantial electronic polarization. This leads to a pronounced electrophilic character at the carbon atoms bearing these substituents, making them susceptible to nucleophilic attack. Similarly, the two cyano groups in this compound are expected to render the α-carbon (C2) and the γ-carbon (C4) highly electrophilic.

DFT calculations on ethyl acetate (B1210297) and its analogues have been used to determine reactivity descriptors. For instance, charge population analysis consistently identifies the carbonyl carbon of the ester group as a primary electrophilic site. In this compound, the presence of additional cyano and keto groups introduces multiple reactive centers. The active methylene (B1212753) group, flanked by two electron-withdrawing cyano groups, is expected to be highly acidic, facilitating the formation of a stable enolate.

Table 1: Computed Reactivity Descriptors for Ethyl Acetoacetate (B1235776) Analogues (Note: This table is illustrative and based on general findings for similar compounds, as specific values for this compound were not available in the searched literature.)

Compound AnalogueMethodKey Finding
Ethyl acetateDFT (B3LYP)The ester carbonyl carbon (C1) is the primary electrophilic site. ukm.my
Ethyl fluoroacetateDFTThe fluorine substituent increases the electrophilicity of the carbonyl carbon. ukm.my
Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoateNot SpecifiedElectron-withdrawing groups create significant dipole moments and molecular polarity.

Like its parent analogue ethyl 3-oxobutanoate, this compound can exist in tautomeric forms, primarily the keto and enol forms. The equilibrium between these tautomers is a critical aspect of its chemistry, influencing its reactivity and spectroscopic properties.

For ethyl 3-oxobutanoate (ethyl acetoacetate), the keto form predominates under normal conditions, constituting about 93% of the mixture, with the enol form making up the remaining 7%. oxfordreference.comnumberanalytics.com The stability of the enol form is enhanced by the formation of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen, creating a stable six-membered ring. youtube.com

Theoretical calculations, including DFT and CBS methods, have been extensively used to study the energetics of this keto-enol tautomerism. rsc.orgumsl.edu These studies have shown that the relative stability of the tautomers is influenced by factors such as intramolecular hydrogen bonding and the electronic effects of substituents. missouri.edursc.org For instance, electron-withdrawing groups at the β-position are known to increase the degree of enolization. missouri.eduresearchgate.net Given that this compound possesses two strongly electron-withdrawing cyano groups, it is plausible that its enol form is significantly more stable and present in higher concentration at equilibrium compared to ethyl acetoacetate.

Table 2: Calculated Gas-Phase Enthalpies for Ethyl 3-Oxobutanoate Tautomers

TautomerParameterValue (kJ·mol⁻¹)Source
Ethyl 3-oxobutanoate (keto)ΔfH°m(g, 298.15 K)-578.2 ± 3.3 umsl.edu
Ethyl Z-3-hydroxy-2-butenoate (enol)ΔfH°m(g, 298.15 K)-593.0 ± 2.7 umsl.edu
Ethyl 3-oxobutanoate (keto)Enthalpy of Vaporization61.6 ± 2.2 umsl.edu
Ethyl Z-3-hydroxy-2-butenoate (enol)Enthalpy of Vaporization54.7 ± 1.3 umsl.edu

Computational methods are frequently employed to predict spectroscopic properties, which aids in the structural elucidation of newly synthesized compounds. The simulation of NMR and IR spectra for analogues of this compound provides a framework for interpreting its experimental spectra.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated using methods like DFT. researchgate.net For ethyl acetate, the most prominent absorption is the C=O stretching vibration of the ester group, typically found around 1735-1750 cm⁻¹. docbrown.info In this compound, one would expect to see characteristic peaks for the ester carbonyl, the ketone carbonyl, and the nitrile (C≡N) groups. The C≡N stretch typically appears in the region of 2220-2260 cm⁻¹. The carbonyl stretches would likely be at higher frequencies due to the electron-withdrawing nature of the adjacent cyano groups. Computational simulations are crucial for assigning these complex vibrational modes. rsc.orgchemrxiv.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can also be predicted computationally. For ethyl acetoacetate, distinct signals are observed for the keto and enol forms, allowing for the determination of their equilibrium ratio. missouri.edu For this compound, ¹H NMR would likely show a signal for the α-proton in the keto form, which would be absent in the enol form. The ¹³C NMR would be particularly informative, with distinct resonances expected for the two nitrile carbons, the ketone carbonyl, the ester carbonyl, and the α-carbon.

Table 3: Representative Spectroscopic Data for Ethyl Acetoacetate and Analogues

Compound/AnalogueSpectroscopyCharacteristic Peak/ShiftSource
Ethyl acetateIRC=O stretch: ~1735-1750 cm⁻¹; C-O stretch: 1230-1250 cm⁻¹ docbrown.info
Ethyl acetoacetate¹³C NMR (Keto)~200.6 ppm (C=O, ketone), ~167.3 ppm (C=O, ester), ~49.8 ppm (CH₂), ~29.9 ppm (CH₃, acetyl), ~14.1 ppm (CH₃, ethyl) chemicalbook.com
Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate¹H NMR7.85 ppm (s, 1H, benzylidene methine), 4.25 (q, 2H, ethoxy CH₂), 1.30 (t, 3H, ethoxy CH₃)

Reaction Mechanism Computational Modeling

Computational modeling is a vital tool for investigating the mechanisms of complex organic reactions. By mapping potential energy surfaces and characterizing transition states, researchers can gain a detailed understanding of reaction pathways, selectivity, and the role of catalysts.

The reactions involving this compound and its analogues, such as Knoevenagel condensations and Michael additions, are well-suited for computational investigation. wikipedia.orglibretexts.org

Knoevenagel Condensation: This reaction involves the condensation of an active methylene compound with an aldehyde or ketone. wikipedia.org Ethyl acetoacetate is a common substrate in these reactions. thermofisher.comyoutube.com Computational studies of the Knoevenagel condensation can elucidate the role of the catalyst (often a weak base) in the initial deprotonation of the active methylene compound and the subsequent steps of nucleophilic addition and dehydration. researchgate.netresearchgate.net For this compound, the high acidity of the C2-proton would facilitate the initial step.

Michael Addition: In the Michael addition, a nucleophile adds to an α,β-unsaturated carbonyl compound. libretexts.org The enolate of ethyl cyanoacetate (B8463686), an analogue, readily participates in Michael additions. chempedia.info DFT calculations have been used to study the enantioselective Michael addition of malonates to nitro-olefins, revealing that C-C bond formation is often the rate-determining step. nih.govrsc.org The potential energy surface for the reaction of this compound would be complex, with possibilities for both 1,2- and 1,4-addition, and computational modeling would be essential to predict the favored pathway. Recent studies have also shown that calculating the stability of reaction intermediates can sometimes be a better predictor of reactivity than computationally expensive transition state calculations. nih.gov

The solvent can have a profound effect on reaction rates and outcomes, an observation that dates back to the 19th century. ucsb.edu Computational models can account for these effects using either implicit continuum models or explicit solvent molecules. numberanalytics.comrsc.orgspringernature.com

Influence on Tautomerism: The keto-enol equilibrium of 1,3-dicarbonyl compounds is highly sensitive to the solvent environment. researchgate.netacs.org Polar solvents tend to favor the more polar tautomer. missouri.eduresearchgate.net While it is often assumed the keto form is more polar, this is not always the case. Computational models like the Conductor-like Polarizable Continuum Model (CPCM) can be used to predict how the tautomeric equilibrium will shift in different solvents. rsc.org For β-diketones, polar solvents like dioxane have been computationally shown to enhance the proportion of the enol form. researchgate.net

Influence on Reaction Mechanisms: Solvents can stabilize or destabilize reactants, intermediates, and transition states to different extents, thereby altering the reaction pathway. For example, in the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with arylidenemalononitriles, the choice of solvent was found to determine the ratio of the resulting dihydropyran and piperidine (B6355638) derivatives. Computational modeling of such reactions would involve calculating the energies of the transition states for competing pathways in different solvent environments to rationalize the observed product distributions.

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational flexibility and dynamics of a molecule in a simulated environment, such as in a solvent or interacting with a biological membrane.

For this compound, MD simulations can elucidate the preferred three-dimensional arrangements of the molecule. The presence of multiple rotatable bonds suggests that the compound can exist in various conformations. Of particular interest is the dihedral angle around the central C2-C3 bond, which dictates the relative orientation of the two cyano groups and the oxo and ester functionalities.

A hypothetical conformational analysis of this compound would likely reveal several low-energy conformers. Similar to studies on other dicyanoalkanes, such as 1,2-dicyanoethane, one would expect to find both gauche and anti conformations with respect to the cyano groups. researchgate.net The relative populations of these conformers would be determined by a combination of steric hindrance and intramolecular interactions, such as dipole-dipole interactions between the polar cyano and carbonyl groups.

Table 1: Hypothetical Low-Energy Conformers of this compound Identified by Molecular Dynamics Simulations

ConformerDihedral Angle (NC-C2-C3-CN)Relative Energy (kcal/mol)Key Intramolecular Interactions
Anti ~180°0.0 (Reference)Minimized steric repulsion between cyano groups.
Gauche I ~60°1.2Potential for stabilizing dipole-dipole interactions.
Gauche II ~-60°1.2Potential for stabilizing dipole-dipole interactions.
Eclipsed ~0°> 5.0High steric and torsional strain.

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific computational studies.

The results of such simulations would be crucial for understanding how this compound might present itself to a biological target. The dominant conformation in a particular environment will likely be the one that is recognized by a protein's binding site.

Molecular Docking and Ligand-Protein Binding Affinity Analysis (in context of derivative studies)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict how a small molecule (ligand), such as a derivative of this compound, might interact with a protein target. The nitrile group, in particular, is a versatile functional group in drug design, capable of participating in various non-covalent interactions and even forming covalent bonds with protein residues. rsc.org

Given the chemical structure of this compound, its derivatives could be designed to target a range of enzymes where the cyano or keto groups can play a crucial role in binding. For instance, the nitrile group can act as a bioisostere for a carbonyl or halogen, and can participate in hydrogen bonding and other polar interactions. researchgate.net

A hypothetical molecular docking study could explore the binding of a series of this compound derivatives to the active site of a cysteine protease, where the nitrile group could act as a warhead for covalent inhibition. The docking simulations would predict the binding pose of each derivative and calculate a docking score, which is an estimate of the binding affinity.

Table 2: Hypothetical Molecular Docking Results for this compound Derivatives with a Target Cysteine Protease

DerivativeModificationDocking Score (kcal/mol)Key Predicted Interactions
Parent Compound --5.8H-bond with active site residue; polar interactions.
Derivative 1 Phenyl group at C4-7.2Additional hydrophobic interactions with binding pocket.
Derivative 2 Amide at ester-6.5Potential for additional H-bonding.
Derivative 3 Thioamide at cyano-8.1Enhanced electrophilicity for covalent bond formation.

Note: This table is for illustrative purposes. The docking scores and interactions are hypothetical and would depend on the specific protein target and docking software used.

Analysis of the docking results would guide the selection of the most promising derivatives for synthesis and biological testing. The predicted binding modes can reveal which structural modifications are likely to improve potency and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. mdpi.com These models are typically expressed as mathematical equations that can be used to predict the activity or property of new, untested compounds.

For a series of analogues of this compound, a QSAR study could be performed to understand the structural requirements for a particular biological activity, such as inhibitory activity against a specific enzyme. This would involve synthesizing a library of derivatives with systematic variations in their structure and measuring their biological activity.

The next step would be to calculate a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, such as size, shape, lipophilicity, and electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that relates the descriptors to the observed activity.

Table 3: Hypothetical QSAR Data for a Series of this compound Analogues

CompoundLogP (Lipophilicity)Molecular WeightDipole MomentBiological Activity (IC50, µM)
Analogue 1 1.2180.153.515.2
Analogue 2 1.8210.203.88.7
Analogue 3 0.9194.184.122.5
Analogue 4 2.5256.253.22.1

Note: This table presents hypothetical data to illustrate the components of a QSAR study.

A resulting QSAR equation might look something like:

pIC50 = c0 + c1(LogP) - c2(Dipole Moment) + c3*(Molecular Weight)

Where pIC50 is the negative logarithm of the IC50 value, and c0, c1, c2, and c3 are coefficients determined by the regression analysis. Such a model would indicate, for example, that increasing lipophilicity and molecular weight while decreasing the dipole moment could lead to higher biological activity within this series of compounds. These insights are invaluable for the rational design of more potent and selective molecules. rsc.org

Derivatives and Structural Analogues of Ethyl 2,4 Dicyano 3 Oxobutanoate: Synthesis and Advanced Research

Alpha-Substituted Dicyano-β-Keto Esters

The α-position of β-keto esters is readily functionalized, and this reactivity is exploited in the synthesis of various derivatives. The introduction of substituents at this position significantly influences the chemical properties and potential applications of the resulting molecules.

One common strategy for the synthesis of α-substituted β-keto esters involves the alkylation of the corresponding enolate. For instance, the reaction of ethyl cyanoacetate (B8463686) with an α-halopropionate can lead to the formation of a C,C-dialkylation product. chemprob.org Another approach involves the Rh(II)-catalyzed intermolecular alkylation of the β-C(sp2)-H bond of enol ethers, enamides, and enecarbamates with α-diazo-1,3-dicarbonyl compounds, yielding α-substituted β-keto esters in high yields. researchgate.net These hydroalkylated products can be further converted to β-substituted ketones through Krapcho dealkoxycarbonylation. researchgate.net

The synthesis of α-monosubstituted-β-keto esters presents a challenge due to the potential for racemization or epimerization under many reaction conditions. nih.gov However, methods have been developed to overcome this, such as a catalytic crystallization-driven enantio- and diastereoselective Mannich reaction. nih.gov This method has been successfully applied to the synthesis of stereodefined α-monosubstituted-β-keto esters. nih.gov

Substitution Reaction Reagents and Conditions Product Type Key Features
C,C-DialkylationEthyl cyanoacetate, ethyl α-bromopropionateα,α-Disubstituted β-keto esterFormation of only the dialkylation product. chemprob.org
Intermolecular AlkylationEnol ethers/enamides/enecarbamates, α-diazo-1,3-dicarbonyls, Rh(II) catalystα-Substituted β-keto esterHigh yields and can be converted to β-substituted ketones. researchgate.net
Mannich ReactionUnsubstituted β-dicarbonyls, π-electrophiles, chiral tertiary amine organocatalystStereodefined α-monosubstituted-β-keto esterEnantio- and diastereoselective, utilizes crystallization-induced diastereoconvergence. nih.gov

Heterocyclic Ring Systems Incorporating Dicyano-β-Keto Ester Moieties

The dicyano-β-keto ester functionality is a valuable building block for the synthesis of a variety of heterocyclic ring systems due to its multiple reaction sites. These heterocycles are of significant interest in medicinal chemistry and materials science.

Pyrazoles: Pyrazole (B372694) derivatives can be synthesized from β-enamino keto esters, which are obtained from the reaction of β-keto esters with alkyl cyanoformates. clockss.org These β-enamino keto esters react with hydrazines to yield pyrazoles in good yields under mild conditions. clockss.org The reaction with substituted hydrazines can lead to the formation of two isomeric pyrazole derivatives. clockss.org Another route to pyrazoles involves the direct reaction of esters with nitriles using tert-butoxide, which proceeds through a β-ketonitrile intermediate followed by condensation with hydrazine (B178648). rsc.org

Pyrimidines: Substituted pyrimidin-4-ols can be prepared by condensing β-keto esters with a range of amidines. nih.gov The required β-keto esters can be synthesized in-flow via the BF(3)·OEt(2)-catalyzed formal C-H insertion of ethyl diazoacetate into aldehydes. nih.gov

Thiazoles: Thiazole (B1198619) derivatives can be synthesized through the Hantzsch synthesis, which involves the reaction of α-halocarbonyl compounds with thioamides or thioureas. researchgate.netyoutube.com An alternative method utilizes the reaction of β-keto esters with thioamides. bepls.com For example, α-halogenation of β-keto esters followed by cyclization with thiourea (B124793) yields thiazole derivatives. researchgate.net

Pyridines: The Hantzsch pyridine (B92270) synthesis, a condensation reaction of an aldehyde, an amine, and a β-dicarbonyl compound, is a classic method for pyridine synthesis. nih.govbaranlab.org Variations of this method allow for the synthesis of asymmetrically substituted pyridines. baranlab.org Another approach involves the reaction of β-enaminones or β-enaminoesters with saturated ketones in a [3+3] annulation, leading to 3-acylpyridines and pyridine-3-carboxylates. organic-chemistry.org

Heterocycle Starting Materials Key Reaction Reference
Pyrazoleβ-Enamino keto ester, HydrazineMichael addition followed by cyclization clockss.org
Pyrimidine (B1678525)β-Keto ester, AmidineCondensation nih.gov
Thiazoleα-Halo-β-keto ester, ThioureaHantzsch synthesis researchgate.net
PyridineAldehyde, Amine, β-DicarbonylHantzsch synthesis nih.gov

Fluorinated Analogues and their Unique Reactivity (e.g., Ethyl 4,4,4-trifluoro-3-oxobutanoate)

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. Ethyl 4,4,4-trifluoro-3-oxobutanoate is a key fluorinated analogue whose reactivity has been explored in the synthesis of various fluorinated compounds.

The reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with anilines demonstrates chemoselectivity that is dependent on the reaction conditions. researchgate.net This allows for the selective synthesis of either ethyl 3-arylamino-4,4,4-trifluorobut-2-enoates or N-aryl-4,4,4-trifluoro-3-oxobutyramides. researchgate.net These intermediates can then be cyclized to afford 2-trifluoromethyl-4-quinolinones and 4-trifluoromethyl-2-quinolinones, respectively. researchgate.net

Furthermore, β-fluoroalkyl β-amino acid derivatives can be synthesized from fluorinated imidoyl chlorides and ester enolates. researchgate.net The resulting γ-fluorinated β-enamino esters can be reduced with high yield and moderate to good diastereoselectivity. researchgate.net

Development of Chiral Derivatives and Enantioselective Synthesis

The synthesis of chiral derivatives of β-dicarbonyl compounds is a significant area of research due to the importance of enantiomerically pure compounds in pharmaceuticals and other applications. However, the synthesis of chiral α-monosubstituted-β-dicarbonyls is challenging because the product can easily racemize or epimerize. nih.govnih.gov

Several strategies have been developed to address this challenge. One approach is the use of chiral auxiliaries. Another is the development of catalytic asymmetric reactions. For example, a crystallization-induced diastereomer transformation has been employed in a catalytic Mannich reaction to synthesize stereodefined α-monosubstituted-β-keto esters with excellent stereoselectivity. nih.gov This process leverages the epimerization of the product in solution to drive the reaction towards the more stable, crystalline diastereomer. nih.gov

Another notable development is the use of a hybrid catalyst system consisting of palladium and ruthenium complexes for the asymmetric dehydrative condensation of cinnamyl-type allylic alcohols and β-keto esters. nih.gov This method allows for the α-allylation of non-substituted β-keto esters to produce α-mono-substituted products with high regio-, diastereo-, and enantioselectivity. nih.gov

A modified procedure for the synthesis of chiral β-keto esters from 2,2,6-trimethyl-4H-1,3-dioxin-4-one and chiral alcohols has been developed, providing essentially quantitative yields under mild conditions that avoid side reactions. researchgate.net

Influence of Substituent Effects on Reactivity and Structure

The substituents on the β-dicarbonyl framework have a profound effect on the reactivity and structure of the molecule, including the keto-enol tautomeric equilibrium.

The nature of the substituents R¹, R², and R³ in a β-diketone influences the ratio of the enol to keto form. The enol content generally increases with the size of the R¹ and R³ groups, while the diketo form is favored by a larger R² group. researchgate.net Substituents that can cause cross-conjugation in the enol tautomer are believed to disfavor its formation. researchgate.net

In the context of Knoevenagel condensation reactions, the electronic nature of substituents on the aromatic ring of an aldehyde reactant can influence the reaction outcome. For example, in the synthesis of ethyl 2-(4-substituted-benzylidene)-3-oxobutanoates from substituted benzaldehydes and ethyl acetoacetate (B1235776), the specific substituent (e.g., -F, -Cl, -CH₃) affects the electronic properties of the resulting molecule. researchgate.net

Furthermore, the reactivity of β-keto esters in condensation reactions is influenced by the substituents. For example, in the synthesis of β-keto esters from ketones and ethyl chloroformate, the nature of the ketone starting material dictates the structure of the resulting β-keto ester and subsequently the pyrazolone (B3327878) derivative formed upon reaction with hydrazine. nih.gov

The table below summarizes the influence of substituents on the properties and reactivity of β-dicarbonyl compounds.

Property/Reactivity Influencing Substituent(s) Effect Reference
Keto-Enol TautomerismSize of R¹, R², and R³ groupsLarger R¹/R³ favors enol; larger R² favors keto. researchgate.net
Knoevenagel CondensationSubstituents on benzaldehydeAffects electronic properties of the product. researchgate.net
Pyrazolone SynthesisSubstituents on ketone starting materialDetermines the structure of the final pyrazolone derivative. nih.gov

Conclusion and Future Directions in the Research of Dicyano β Keto Esters

Synthesis: Emerging Methodologies and Sustainable Approaches

The synthesis of dicyano-β-keto esters has traditionally relied on classical condensation reactions. However, the field is evolving towards more efficient and environmentally benign methods. An important route involves the self-condensation of ethyl cyanoacetate (B8463686). For instance, the intermolecular Claisen-type condensation of three molecules of ethyl cyanoacetate can be induced under specific conditions, such as using an excess of potassium carbonate in dimethyl sulfoxide (B87167) (DMSO), to yield complex structures like ethyl 2,4-dicyano-2-[2-cyanoacetyl-3-oxo]-butanoate. chemprob.org

Future research is expected to focus on refining these methods and exploring novel catalytic systems. The development of sustainable approaches is a key priority. This includes the use of greener solvents, reducing reaction times, and employing catalysts that can be easily recovered and reused. Transesterification, a well-established reaction for other β-keto esters, represents a promising alternative for synthesizing a variety of dicyano-β-keto esters from simple, commercially available starting materials. researchgate.netrsc.org The exploration of biocatalysis and flow chemistry could also lead to highly efficient and scalable production methods, minimizing waste and environmental impact. rsc.org

Table 1: Synthesis Methodologies for Dicyano-β-Keto Esters and Related Compounds

Method Reagents/Catalysts Product Example Key Findings Reference
Self-Condensation Ethyl cyanoacetate, K₂CO₃, DMSO Ethyl 2,4-dicyano-2-[2-cyanoacetyl-3-oxo]-butanoate Involves intermolecular Claisen-type condensation of three substrate molecules. chemprob.org
Claisen Condensation Two ester molecules, basic medium General β-ketoesters A fundamental method for forming the β-ketoester scaffold. researchgate.net

Reactivity: Unexplored Transformations and Catalytic Enhancements

The reactivity of dicyano-β-keto esters is rich and varied due to the presence of multiple electrophilic and nucleophilic centers. While classical reactions are well-documented, significant opportunities exist for exploring novel transformations, particularly through modern catalytic methods. β-Keto esters are versatile building blocks that can be modified through numerous transformations. nih.gov

Catalytic enhancements are at the forefront of this exploration. For example, asymmetric catalysis can unlock access to chiral molecules with high enantioselectivity. The development of hybrid catalyst systems, such as the synergistic use of ruthenium and palladium complexes for asymmetric allylation, could be applied to dicyano-β-keto esters to create complex chiral structures under nearly neutral conditions, which is crucial for sensitive molecules. nih.gov Furthermore, organocatalysis offers a metal-free alternative for reactions like asymmetric peroxidation. nih.gov The direct electrophilic α-cyanation of β-keto esters using hypervalent iodine reagents is another powerful technique that could be used to introduce additional functionality, creating highly substituted quaternary carbon centers rapidly and without a catalyst. rsc.org

Future work should aim to apply these advanced catalytic strategies to ethyl 2,4-dicyano-3-oxobutanoate and its analogues. This could lead to the discovery of entirely new reaction pathways and the synthesis of novel molecular architectures that are currently inaccessible.

Table 2: Examples of Catalytic Transformations Applicable to β-Keto Esters

Reaction Type Catalyst/Reagent Substrate Product Type Significance Reference
Dehydrative Allylation Ru/Pd synergistic catalyst β-Keto ester + Allylic alcohol α-Mono-substituted β-keto ester High regio-, diastereo-, and enantioselectivity. nih.gov
Asymmetric Peroxidation Cinchona-derived organocatalyst γ,δ-Unsaturated β-keto ester Chiral δ-peroxy-β-keto esters Opens a route to chiral 1,2-dioxolanes. nih.gov
Electrophilic Cyanation Cyano benziodoxole β-Keto ester α-Cyano-β-keto ester Rapid, catalyst-free formation of quaternary nitriles. rsc.org

Applications: Novel Materials, Pharmaceuticals, and Agrochemicals (from a synthetic utility perspective)

From a synthetic utility perspective, this compound is a highly attractive precursor for a wide range of functional molecules. Its densely packed functional groups can be elaborated into complex scaffolds found in pharmaceuticals, agrochemicals, and advanced materials.

In medicinal chemistry, β-keto esters are crucial intermediates. For instance, they are used to construct the dihydroxy acid side chain that is characteristic of statin drugs, which are vital for treating cardiovascular diseases. nih.gov The structural motifs derived from these esters are also being investigated for their anti-inflammatory properties. nih.gov A particularly exciting area is the design of β-keto esters as quorum-sensing inhibitors to combat bacterial infections, offering a novel strategy to address antibiotic resistance in both medicine and agriculture. nih.govnih.gov The ability to synthesize complex heterocycles, such as pyrans and pyridines, from β-keto ester precursors further underscores their value, as these rings are common in bioactive compounds. researchgate.net

Future applications will likely emerge from the novel transformations discussed in the previous section. The ability to precisely control stereochemistry and introduce diverse functional groups will enable the synthesis of next-generation materials with tailored electronic or optical properties, as well as more potent and selective pharmaceutical and agrochemical agents.

Advanced Characterization Techniques and Computational Synergies

A deep understanding of the structure, reactivity, and properties of dicyano-β-keto esters relies on a combination of advanced characterization techniques and computational modeling. Standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are fundamental for structural elucidation. For example, ¹H and ¹³C NMR spectra provide detailed information about the molecular framework. chemprob.org

Computational chemistry offers powerful predictive tools that synergize with experimental work. Density Functional Theory (DFT) calculations can be used to analyze the reactivity of these molecules, predicting which sites are most susceptible to nucleophilic or electrophilic attack. nih.govnih.gov Molecular docking and molecular dynamics simulations are invaluable for investigating how these molecules might interact with biological targets, such as proteins involved in bacterial quorum sensing. nih.govnih.gov Furthermore, computational screening of ADME (absorption, distribution, metabolism, and excretion) properties can help prioritize synthetic targets in drug discovery programs. nih.govnih.gov

The future in this area involves a tighter integration of experimental and computational approaches. For example, high-throughput virtual screening could identify promising dicyano-β-keto ester derivatives for specific applications, which could then be synthesized and tested. Advanced machine learning models, trained on experimental and computational data, could further accelerate the discovery of new reactions and functional molecules.

Table 3: Characterization and Computational Methods for Dicyano-β-Keto Esters and Analogues

Method Application Insights Gained Reference
¹H and ¹³C NMR Structural Elucidation Confirms connectivity and chemical environment of atoms. chemprob.org
DFT Calculations Reactivity Analysis Predicts local reactivity and assesses electronic properties. nih.govnih.gov
Molecular Docking Biological Target Interaction Models binding modes and predicts interaction efficiency with proteins (e.g., LasR, LuxS). nih.govnih.gov

Outlook for Interdisciplinary Research and Practical Impact

The future of research on this compound and related dicyano-β-keto esters is bright and inherently interdisciplinary. The practical impact of these compounds will be realized through collaborations between organic chemists, computational scientists, materials scientists, and biologists.

Key future directions include:

Green Chemistry and Catalysis: Developing highly efficient, selective, and sustainable synthetic routes using novel catalytic systems will be crucial for making these compounds readily accessible for widespread application.

Medicinal and Agrochemical Chemistry: Leveraging the synthetic versatility of the dicyano-β-keto ester core to build libraries of novel compounds for screening against a wide range of biological targets, from bacterial enzymes to plant pathogens.

Materials Science: Exploring the use of these compounds as monomers or key building blocks for functional polymers and organic electronic materials, taking advantage of their unique electronic properties.

By pursuing these avenues, the scientific community can unlock the full potential of dicyano-β-keto esters, translating fundamental chemical research into practical solutions for medicine, agriculture, and technology.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for Ethyl 2,4-dicyano-3-oxobutanoate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step pathway involving Claisen condensation or nucleophilic substitution. For example, ethyl acetoacetate derivatives are often functionalized with cyano groups using nitrile precursors under basic conditions. Reaction optimization includes controlling temperature (e.g., 0–5°C for exothermic steps), solvent polarity (e.g., THF or DMF), and stoichiometric ratios to minimize side products like hydrolysis intermediates. Post-synthesis, purification via column chromatography or recrystallization ensures high purity .

Q. How can spectroscopic techniques (NMR, IR, X-ray) be employed to characterize this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify proton environments (e.g., ester methyl at ~1.2 ppm, carbonyl carbons at ~170 ppm) and confirm cyano group integration.
  • IR : Peaks at ~2250 cm1^{-1} (C≡N stretch) and ~1740 cm1^{-1} (ester C=O) validate functional groups.
  • X-ray Crystallography : Single-crystal analysis resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding between oxo and cyano groups). SHELX software refines atomic coordinates and thermal displacement parameters .

Q. What stability considerations are critical for storing and handling this compound?

  • Methodological Answer : The compound’s α,β-unsaturated ketone moiety makes it prone to hydrolysis and photodegradation. Storage in anhydrous solvents (e.g., dried DCM) under inert gas (N2_2/Ar) at –20°C minimizes decomposition. Regular HPLC or TLC monitoring (using methods similar to those for Ethyl 4-chloro-3-oxobutanoate) tracks purity over time .

Advanced Research Questions

Q. How can isotopic labeling of this compound be achieved for mechanistic studies?

  • Methodological Answer : Isotopomers are synthesized using 13^{13}C- or 2^{2}H-labeled precursors. For example, 13^{13}C-enriched ethyl 3-oxobutanoate can be chlorinated with SO2_2Cl2_2, followed by cyano substitution. Kinetic isotope effects (KIEs) are measured via NMR or mass spectrometry to elucidate reaction mechanisms (e.g., nucleophilic vs. radical pathways) .

Q. What computational strategies predict the reactivity of this compound in cycloaddition or Michael addition reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. Molecular docking studies (AutoDock Vina) assess binding affinities for biological targets, such as enzymes in antimicrobial assays .

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

  • Methodological Answer : Discrepancies in torsion angles or packing motifs are addressed by re-refining datasets using SHELXL. Hydrogen-bonding networks and van der Waals interactions are analyzed via Mercury software. High-resolution data (≤1.0 Å) and twinning correction improve model accuracy .

Q. What methodologies evaluate the compound’s structure-activity relationships (SAR) in pharmacological contexts?

  • Methodological Answer :

  • In vitro assays : Cyano and ketone groups are modified to assess antioxidant activity (DPPH radical scavenging) or antimicrobial efficacy (MIC against S. aureus).
  • SAR Analysis : Hammett plots correlate substituent electronic effects (σ values) with bioactivity. CoMFA/CoMSIA models map 3D pharmacophores for lead optimization .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s tautomeric equilibrium in solution?

  • Methodological Answer : Use variable-temperature NMR to monitor keto-enol tautomerism. Solvent-dependent UV-Vis spectroscopy (e.g., in DMSO vs. hexane) quantifies enol content. Computational MD simulations (GROMACS) model solvent effects on equilibrium constants .

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